Physicochemical Property Differentiation vs. Thiazole Bioisostere
The calculated partition coefficient (XLogP3-AA) for the target thiophene compound is 5.1, with a topological polar surface area (TPSA) of 111 Ų, as computed by PubChem [1]. In contrast, the direct thiazole bioisostere (CAS 326017-63-4), which replaces the thiophene sulfur with a thiazole ring, has a molecular weight of 442.5 g/mol versus 441.5 g/mol for the target compound . While both compounds share a nearly identical molecular weight, the thiazole introduces an additional nitrogen atom that alters hydrogen-bonding capacity and electronic distribution, potentially affecting membrane permeability and target binding. No experimentally measured logD or permeability data are available for either compound to validate these in silico predictions.
Thiazole analog (CAS 326017-63-4): MW 442.5, TPSA not reported, expected higher due to additional nitrogen
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1; TPSA = 111 Ų; MW = 441.5 g/mol |
| Comparator Or Baseline | Thiazole bioisostere (CAS 326017-63-4): MW = 442.5 g/mol; TPSA not explicitly reported but expected higher due to additional nitrogen |
| Quantified Difference | ΔMW = 1.0 g/mol; XLogP3-AA comparison unavailable for thiazole analog |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15) and ChemSrc entries |
Why This Matters
The higher calculated logP (5.1) suggests significant lipophilicity that may influence solubility and nonspecific protein binding; however, without experimental logD or permeability data for the comparator, this remains a computational observation only.
- [1] PubChem Compound Summary for CID 980266. Computed properties: XLogP3-AA = 5.1, TPSA = 111 Ų. National Center for Biotechnology Information (2026). View Source
